molecular formula C20H16ClN3O2 B11494746 4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11494746
M. Wt: 365.8 g/mol
InChI Key: HLORXKLHKBJTKD-UHFFFAOYSA-N
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Description

4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a chlorinated phenoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenoxy group: The chlorinated phenoxy group can be introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a chlorinated precursor.

    Formation of the quinoline core: The final step involves the cyclization of the intermediate to form the quinoline core, often using a Lewis acid catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline shares structural similarities with other quinoline derivatives, such as 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1,2,4-oxadiazole.
  • Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) also contain phenoxy groups and exhibit similar chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H16ClN3O2/c1-12-9-14(7-8-17(12)21)25-11-19-23-20(24-26-19)16-10-13(2)22-18-6-4-3-5-15(16)18/h3-10H,11H2,1-2H3

InChI Key

HLORXKLHKBJTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)Cl

Origin of Product

United States

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